Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a specialty chemical with potential applications in scientific research . Its unique structure allows for complex reactions, making it ideal for synthesizing novel materials.
Synthesis Analysis
The synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves complex chemical reactions . It is used as an intermediate in the synthesis of strontium ranelate, which is an antiosteoporotic agent .Molecular Structure Analysis
The molecular formula of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is C9H10N2O2S . The InChI code is 1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3 .Chemical Reactions Analysis
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a versatile chemical compound with diverse applications in scientific research. Its unique structure allows for complex reactions.Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is 210.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It is a solid at room temperature .Scientific Research Applications
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- Application : The compound is used in one-pot reactions with triethyl orthoformate and amines .
- Method : The cyclocondensation of triethyl orthoformate with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, in the presence of a few drops of acetic acid as a catalyst and substituted aniline, gives ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives .
- Results : The reaction yields ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives in good yield .
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- Application : Thiophene derivatives, including ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, have a wide range of therapeutic properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
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Field : Heterocyclic Chemistry
- Application : Thiophene and its substituted derivatives, including ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
-
- Application : The compound is used in one-pot reactions with triethyl orthoformate and amines .
- Method : The cyclocondensation of triethyl orthoformate with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, in the presence of a few drops of acetic acid as a catalyst and substituted aniline, gives ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives .
- Results : The reaction yields ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives in good yield .
-
- Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of synthetic chemistry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in synthetic chemistry and material science .
-
- Application : The compound is used in one-pot reactions with triethyl orthoformate and amines .
- Method : The cyclocondensation of triethyl orthoformate with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, in the presence of a few drops of acetic acid as a catalyst and substituted aniline, gives ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives .
- Results : The reaction yields ethyl (halo substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives in good yield .
properties
IUPAC Name |
ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMCRFYSZRBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346276 | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
CAS RN |
23903-46-0 | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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